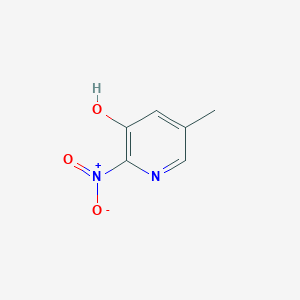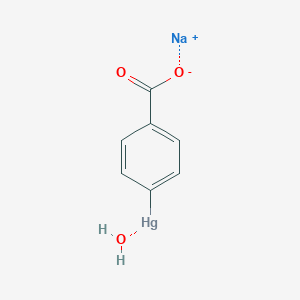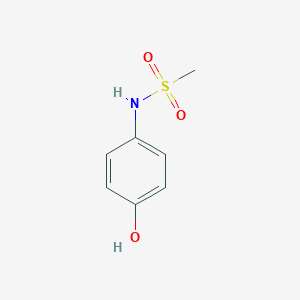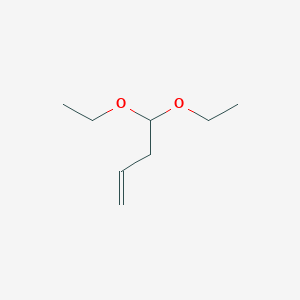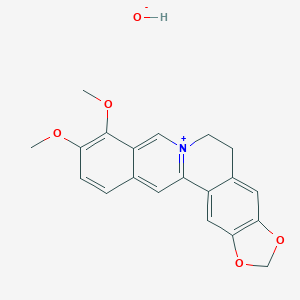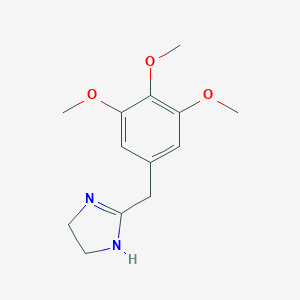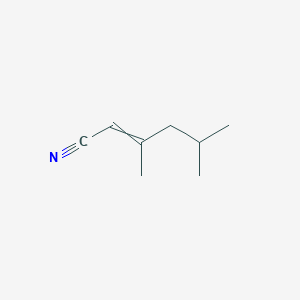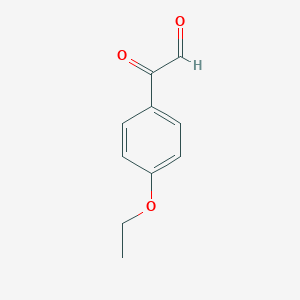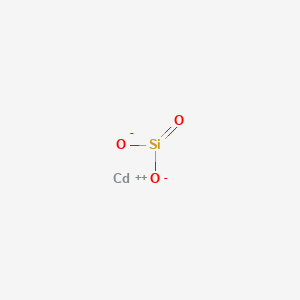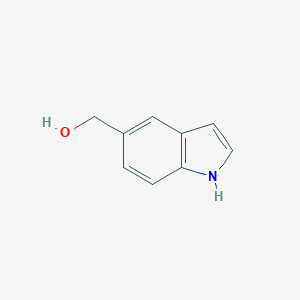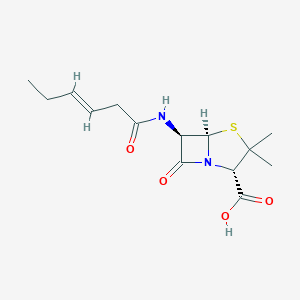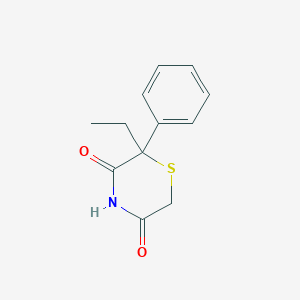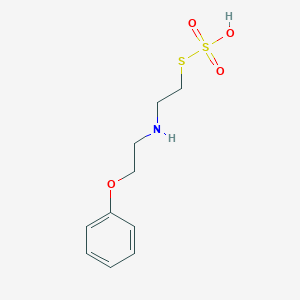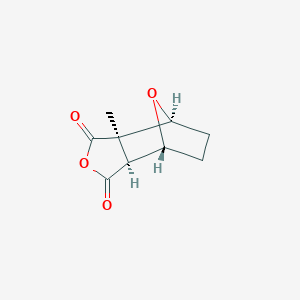
Palasonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palasonin is a naturally occurring sesquiterpene lactone found in the seeds and fruits of the Indian shrub Butea frondosa (Leguminaceae) . It is structurally related to cantharidin, a well-known insect toxin. This compound has been identified in both plants and insects, where it serves as a chemical defense mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palasonin can be extracted from the seeds of Butea frondosa using various extraction techniques. The compound can also be synthesized through chemical reactions involving sesquiterpene precursors . The synthetic route typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The seeds of Butea frondosa are harvested, dried, and subjected to solvent extraction to isolate this compound. The extracted compound is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Palasonin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Palasonin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sesquiterpene lactones.
Biology: Studied for its role in plant-insect interactions and chemical ecology.
Medicine: Investigated for its potential antihelmintic and anticancer properties.
Industry: Utilized in the development of natural pesticides and insect repellents.
Mechanism of Action
Palasonin exerts its effects by inhibiting glucose uptake in parasites, affecting their energy-generating mechanisms and motor activity . It also inhibits protein phosphatases, which are crucial for cellular signal transduction . The compound’s molecular targets include enzymes involved in metabolic pathways and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
Cantharidin: A structurally related insect toxin with strong phosphatase inhibitory activity.
Okadaic Acid: Another phosphatase inhibitor with similar biological effects.
Norcantharidin: A demethylated analog of cantharidin with anticancer properties.
Uniqueness of Palasonin
This compound is unique due to its dual occurrence in both plants and insects, serving as a chemical defense mechanism in both kingdoms . Its ability to inhibit glucose uptake in parasites and its potential use as a natural pesticide make it a compound of significant interest in various fields of research .
Properties
CAS No. |
11043-72-4 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-2-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C9H10O4/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3/t4-,5+,6+,9+/m1/s1 |
InChI Key |
RJXMWQSSXZMNIT-OLHMAJIHSA-N |
SMILES |
CC12C3CCC(C1C(=O)OC2=O)O3 |
Isomeric SMILES |
C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)OC2=O)O3 |
Canonical SMILES |
CC12C3CCC(C1C(=O)OC2=O)O3 |
Synonyms |
palasonin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


